molecular formula C8H7FINO B1447271 N-(5-Fluoro-2-iodophenyl)acetamide CAS No. 1173707-01-1

N-(5-Fluoro-2-iodophenyl)acetamide

Cat. No.: B1447271
CAS No.: 1173707-01-1
M. Wt: 279.05 g/mol
InChI Key: FMFGDBLACCCBID-UHFFFAOYSA-N
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Description

“N-(5-Fluoro-2-iodophenyl)acetamide” is a chemical compound with the molecular formula C8H7FINO . It has a molecular weight of 279.05 g/mol . The compound is typically stored in a dark place, sealed in dry, at room temperature . It appears as a solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) . This indicates the presence of a fluorine atom and an iodine atom on the phenyl ring, which is attached to an acetamide group .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 279.05 g/mol . The compound’s InChI code is 1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

Radioligand Research

N-(5-Fluoro-2-iodophenyl)acetamide and its derivatives have been extensively studied as radioligands, particularly for imaging and targeting peripheral benzodiazepine receptors (PBR). These compounds exhibit high affinity and selectivity for PBR, making them suitable for in vivo and ex vivo studies in various models, including rodents and primates.

  • Radioligand for PBR : A derivative, [(18)F]2, displayed potent ligand properties for PBR, but it was metabolically unstable in vivo. To enhance stability, a deuterium-substituted analogue was developed, showing improved metabolic rates and specific binding to PBR in rat brains (Zhang et al., 2005).
  • Evaluation in PET Imaging : Other derivatives like [(18)F]FMDAA1106 and [(18)F]FEDAA1106 were synthesized for PET imaging, with the former showing high radioactivity in the olfactory bulb, the highest PBR density region in the brain (Zhang et al., 2003).
  • Alzheimer's Disease Research : Radiolabelled analogues of this compound have been used in post-mortem studies of Alzheimer's disease, demonstrating increased ligand binding in AD brains, which coincides with increased microglia activation due to neuroinflammation (Gulyás et al., 2009).

Medicinal Chemistry

The application of this compound extends into medicinal chemistry, particularly in the development of antimicrobial agents and anti-epileptic drugs.

  • Antimicrobial Agents : Derivatives like 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide displayed significant antimicrobial properties against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).
  • Anti-epileptic Properties : DSP-0565, a derivative, was identified as a strong, broad-spectrum anti-epileptic drug candidate, exhibiting anti-convulsant activity in various models (Tanaka et al., 2019).

Other Applications

The compound and its derivatives have also been explored in other areas such as herbicidal activity and pharmaceutical formulation.

  • Herbicidal Activity : Derivatives like N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazin-6-yl acetamide exhibited high control efficacy against certain weeds, showcasing potential as herbicides (Huang Ming-zhi & Min Zhong-cheng, 2006).
  • Pharmaceutical Formulation : The compound was used in the development of Linezolid-loaded PCL membranes for controlled release in topical applications, offering potential in drug delivery systems (Tammaro et al., 2015).

Safety and Hazards

“N-(5-Fluoro-2-iodophenyl)acetamide” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

N-(5-fluoro-2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFGDBLACCCBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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